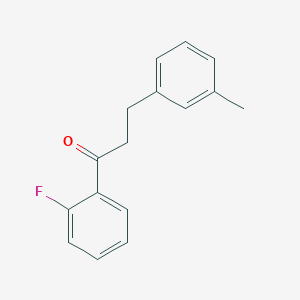

2'-Fluoro-3-(3-methylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves reactions that introduce fluorine atoms or fluorinated groups into the aromatic ring. For example, the preparation of 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) is achieved by reacting 2-fluorophenol with 1-chloro-3-methyl-2-butene in the presence of metallic sodium . Similarly, the synthesis of other fluorinated compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, involves multi-step reactions including treatment with sodium methoxide . These methods could provide insights into potential synthetic routes for 2'-Fluoro-3-(3-methylphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) . For instance, the crystal structure of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol was determined using XRD and supported by DFT calculations . These studies provide detailed information on bond lengths, angles, and intermolecular interactions, which are crucial for understanding the molecular structure of related compounds.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including oxidative polymerization and reactions with nucleophiles. The oxidative polymerization of FMBP with a copper-pyridine catalyst yields a specific polymeric structure . Additionally, the reactivity of such compounds with different reagents leads to the formation of diverse products, as seen in the reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester with aniline and other amines . These reactions are indicative of the potential chemical behavior of 2'-Fluoro-3-(3-methylphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, the thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes indicates higher stability against thermo-oxidative decomposition compared to the monomer . The presence of fluorine can also affect the electronic properties, as seen in the HOMO-LUMO gap and molecular electrostatic potential map of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol . These properties are important for predicting the behavior of 2'-Fluoro-3-(3-methylphenyl)propiophenone in various applications.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Modification

- 2'-Fluoro-3-(3-methylphenyl)propiophenone derivatives have been used in the preparation and oxidative polymerization processes. A specific derivative, 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP), was polymerized to yield poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene], indicating the potential of these compounds in creating novel polymeric materials (Hyun, Nishide, Tsuchida, & Yamada, 1988).

Photoalignment in Liquid Crystal Displays (LCDs)

- A study reported the efficacy of prop-2-enoates derived from 2'-fluoro compounds in promoting excellent photoalignment of nematic liquid crystals. This application is vital in the development of advanced LCD technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).

High-Performance Polymer Applications

- Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 2'-fluoro derivatives, have been synthesized and characterized for their copolymerization with styrene. These materials demonstrate potential in creating high-performance polymers with specific structural and thermal properties (Savittieri et al., 2022).

Synthesis of Fluorinated Compounds

- The synthesis of various fluorinated compounds, including chirons and phenothiazines, has been explored using 2'-fluoro-3-(3-methylphenyl)propiophenone derivatives. These studies contribute to the development of new fluorinated materials for diverse applications (Arnone et al., 1995; Sharma et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNABBRRXNHQOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644085 |

Source

|

| Record name | 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-3-(3-methylphenyl)propiophenone | |

CAS RN |

898790-99-3 |

Source

|

| Record name | 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)